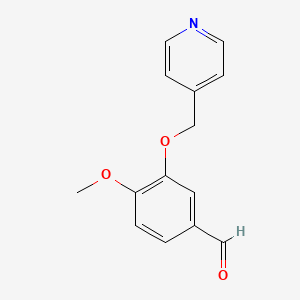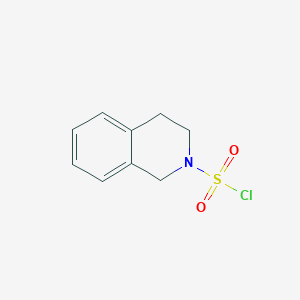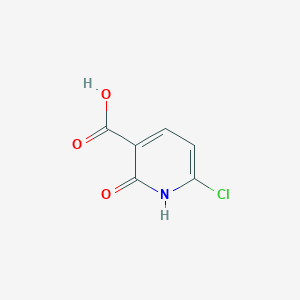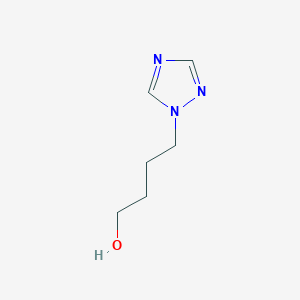
4-(aminomethyl)-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)benzoic acid is a compound that has been studied for its potential applications . It’s also known as 4-carboxybenzylamine and has been noted for its ability to protect blood platelets in extracorporal circulation, decrease hemorrhage, and guard against secondary hyphema .
Synthesis Analysis
The synthesis of 4-(aminomethyl)benzoic acid involves a reaction with benzyl amine . The reaction is sealed and placed in a water bath for a certain period. After cooling, a solution is added and the reaction is swirled to mix, sealed, and placed back in the water bath .Molecular Structure Analysis
The structure of 4-(aminomethyl)benzoic acid includes a benzene ring with an amine group (-NH2) and a carboxyl group (-COOH) attached .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(aminomethyl)benzoic acid include the reaction with benzyl amine and the addition of a solution .Physical And Chemical Properties Analysis
The density of 4-(aminomethyl)benzoic acid is 1.2±0.1 g/cm3, the melting point is over 300 °C, the boiling point is 323.1±25.0 °C at 760 mmHg .科学的研究の応用
HDAC Inhibition
4-(aminomethyl)-N-cyclopropylbenzamide derivatives have shown significant potential as histone deacetylase (HDAC) inhibitors. Research has identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with unexpected selectivity over other HDAC subtypes. These derivatives, including constrained heterocyclic analogs like tetrahydroisoquinolines, exhibit enhanced HDAC6 selectivity and inhibitory activity in cellular assays. Their selectivity is attributed to a benzylic spacer accessing the wider channel of HDAC6 and hydrophobic capping groups interacting with the protein surface near the rim of the active site (Blackburn et al., 2013).
Polymer Synthesis
The compound has been utilized in the synthesis and characterization of novel aromatic polyimides. New diamines including derivatives of this compound were polymerized with various dianhydrides, resulting in polymers with significant solubility in organic solvents and high thermal stability (Butt et al., 2005).
Electropolymerization Applications
In a study on electropolymerization, this compound derivatives were used to synthesize polymer films from 4-aminobenzamide (4-ABZ) for electrochemical transducers. These films showed promising applications in the initial development of an immunosensor for dengue (Santos et al., 2019).
Psycho-Neurotropic Profiling
In vivo studies have investigated the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, derivatives of this compound. These substances exhibited specific sedative effects, anti-amnesic activity, anti-anxiety action, and antihypoxic effects, indicating their potential as psychoactive compounds (Podolsky et al., 2017).
Catalytic Synthesis
The compound has been used in palladium-catalyzed reactions for the synthesis of 4-phenylquinazolinones. This protocol involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, providing a novel method for constructing quinazolinones (Hikawa et al., 2012).
Electrospray Mass Spectrometry
Research has explored the electrospray and collision-induced dissociation fragmentation spectra of N-linked glycans derivatized from this compound. This study contributes to the understanding of glycan structures and their behavior in mass spectrometry (Harvey, 2000).
Safety and Hazards
特性
IUPAC Name |
4-(aminomethyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSVHHPROYNBJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)







![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)


![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)